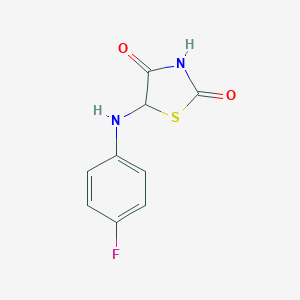
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a chronic metabolic disorder characterized by high blood sugar levels. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, a hormone that regulates blood sugar levels.
Wirkmechanismus
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to increased insulin sensitivity and improved glucose uptake by the body's cells.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to have a number of biochemical and physiological effects in the body. These include increased insulin sensitivity, improved glucose uptake, reduced insulin resistance, and decreased levels of circulating free fatty acids. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Rosiglitazone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for investigating the molecular pathways involved in glucose and lipid metabolism. However, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has limitations as well. It has been associated with an increased risk of cardiovascular events, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of new drugs that target PPAR-gamma with greater specificity and efficacy. Another area of research is the investigation of the potential use of 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to clarify the cardiovascular risks associated with 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee and to identify strategies for minimizing these risks in patients with type 2 diabetes mellitus.
Synthesemethoden
Rosiglitazone can be synthesized by reacting 4-fluoroaniline with maleic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee.
Wissenschaftliche Forschungsanwendungen
Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes mellitus. It has been shown to improve glycemic control and reduce insulin resistance in patients with this condition. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
Produktname |
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C9H7FN2O2S |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
InChI-Schlüssel |
NZIGENYFBAFERD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
Kanonische SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




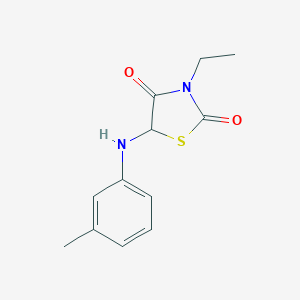
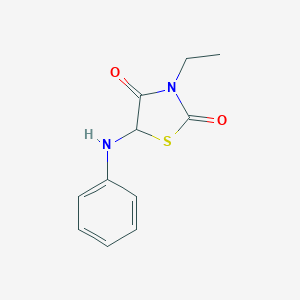
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
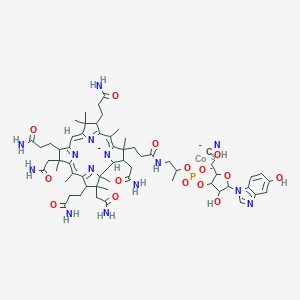
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)
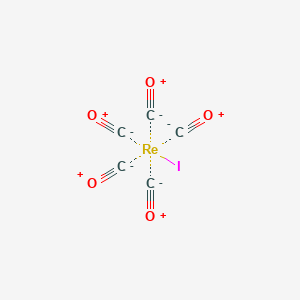
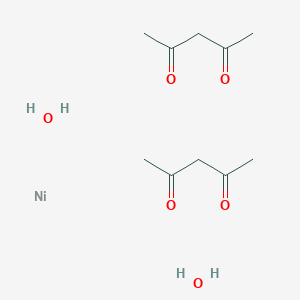
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

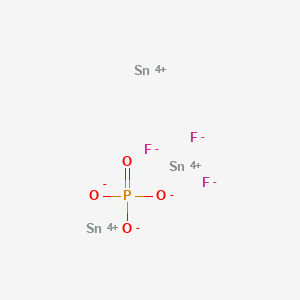
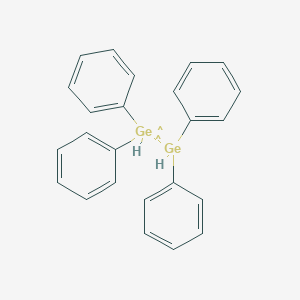

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)